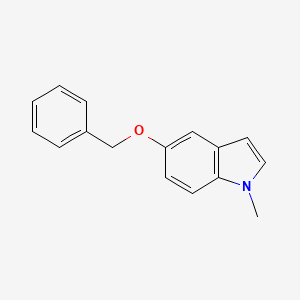

5-(Benzyloxy)-1-methyl-1h-indole

描述

N-Alkylation Strategies for 1-Methyl-1H-indole Scaffolds

The introduction of a methyl group at the N1 position of the indole ring is a crucial step in the synthesis of this compound. Various N-alkylation strategies have been developed to achieve this transformation efficiently.

Specific Methods for N-Methylation (e.g., using K2CO3, DMF with alkyl halides)

A common and practical method for the N-methylation of indoles involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF), with an alkyl halide serving as the methylating agent. For instance, the reaction of indole-3-carboxylic acid methyl ester with dimethyl carbonate in the presence of potassium carbonate in DMF at reflux results in the formation of 1-methylindole-3-carboxylic acid methyl ester. google.com This method is also effective for the N-methylation of other substituted indoles, such as 5-methoxyindole, which can be converted to 1-methyl-5-methoxyindole in high yield. google.comgoogle.com

The reaction conditions can be optimized to achieve high selectivity for N-methylation over C-methylation, as demonstrated in the case of indole-3-acetonitrile. google.com While dimethyl carbonate is a common methylating agent, other reagents like methyl iodide can also be used, although concerns about its toxicity and environmental impact have led to a search for greener alternatives. googleapis.com

Evaluation of N-Substituent Introduction Techniques

Beyond simple methylation, a variety of techniques are available for introducing a wider range of N-substituents onto the indole scaffold. These methods can be broadly categorized into direct N-alkylation and indirect approaches.

Direct N-alkylation methods often employ transition metal catalysts to facilitate the coupling of indoles with various electrophiles. Copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides an efficient route to N-alkylated indoles. rsc.org Palladium-catalyzed enantioselective N-alkylation has also been developed, allowing for the synthesis of chiral N-functionalized indoles. mdpi.com Furthermore, copper hydride (CuH) catalysis offers a ligand-controlled regiodivergent synthesis of either N- or C3-alkylated chiral indoles. nih.gov

Indirect methods for N-alkylation often involve the modification of a pre-functionalized indole precursor. For example, chiral N-alkylated indoles can be synthesized through the enantioselective N-alkylation of indolines followed by an oxidation step. mdpi.com

The choice of N-substituent introduction technique depends on the desired final product, the availability of starting materials, and the need for stereochemical control.

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for indole derivatives, aiming to reduce environmental impact and improve efficiency. tandfonline.comresearchgate.net Key strategies include the use of microwave-assisted synthesis, solvent-free conditions, and the development of reusable catalytic systems. tandfonline.comresearchgate.net

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comnih.gov This technique has been successfully applied to various classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.gov

For example, a microwave-assisted, solvent-free Bischler indole synthesis has been developed for the preparation of 2-arylindoles. organic-chemistry.org This method involves the solid-state reaction of anilines and phenacyl bromides, followed by microwave irradiation, offering an environmentally friendly alternative to traditional methods. organic-chemistry.org Microwave irradiation can also promote the cycloisomerization of 2-alkynylanilines in water without the need for a metal catalyst, demonstrating a cleaner and more benign process for indole synthesis. elte.hu

The application of microwave technology in indole synthesis aligns with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous solvents. tandfonline.comresearchgate.net

Solvent-Free and Catalytic Systems in Indole Chemistry

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the environmental and health hazards associated with many organic solvents. nih.gov Several solvent-free methods for indole synthesis have been reported. For instance, the synthesis of bis(indolyl)methanes can be achieved under solvent-free conditions by heating indole with aldehydes in the presence of a catalyst. beilstein-journals.org

The development of efficient and recyclable catalytic systems is another cornerstone of green indole chemistry. Molecular iodine has been shown to be an effective and environmentally benign catalyst for the C-3 benzylation of indoles with benzylic alcohols under metal- and base-free conditions. nih.gov Additionally, various catalytic systems based on transition metals are being developed to operate under milder and more sustainable conditions. researchgate.net

The combination of solvent-free conditions and efficient catalysis offers a powerful strategy for the environmentally responsible synthesis of this compound and its analogues.

Structure

3D Structure

属性

IUPAC Name |

1-methyl-5-phenylmethoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-17-10-9-14-11-15(7-8-16(14)17)18-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFZKYABNMMQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293357 | |

| Record name | 5-(benzyloxy)-1-methyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-68-1 | |

| Record name | 1-Methyl-5-(phenylmethoxy)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 88889 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2439-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(benzyloxy)-1-methyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-5-BENZYLOXYINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 5 Benzyloxy 1 Methyl 1h Indole Analogues

Influence of the Indole (B1671886) Nucleus on Biological Activity

The indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.gov Its unique electronic properties and ability to form hydrogen bonds and π-π stacking interactions make it a versatile core for designing biologically active molecules. nih.govmdpi.com The biological activity of indole derivatives can be significantly influenced by the nature and position of substituents on the indole nucleus. acs.orgresearchgate.net

The indole nucleus itself is crucial for the biological activity of many compounds, serving as a key structural motif for interaction with various biological targets. nih.govresearchgate.net The lone pair of electrons on the nitrogen atom and the aromatic system of the fused rings contribute to its ability to engage in various non-covalent interactions. nih.gov Studies on different indole derivatives have shown that modifications to the indole ring can drastically alter their biological profiles, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.netontosight.ai For instance, the position of substituents on the indole ring has been shown to have a significant impact on reaction efficiency and biological activity in different chemical contexts. acs.orgacs.org

Research on various indole derivatives has highlighted the importance of the indole scaffold in conferring biological activity. For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, the indole core was essential for their potent and selective antagonist activity at the CysLT1 receptor. researchgate.net Similarly, the antiplatelet activity of certain indole derivatives was found to be intrinsically linked to the indole structure. nih.gov The inherent properties of the indole ring system, therefore, provide a fundamental basis for the biological actions of its derivatives, including 5-(benzyloxy)-1-methyl-1H-indole analogues.

Role of the Benzyloxy Group at Position 5 on Receptor Binding and Activity Modulation

In studies of indolyl derivatives as monoamine oxidase (MAO) inhibitors, the presence of a benzyloxy group at the 5-position was found to be critical for selective MAO-B inhibition. nih.gov This substitution increases the hydrophobicity of the molecule, which is consistent with the active site of MAO-B having a hydrophobic environment. nih.gov The benzyloxy group's ability to extend into specific pockets within a receptor's binding site can lead to enhanced potency and selectivity. mdpi.com For example, in a series of quinoxaline (B1680401) derivatives, the benzyloxy group was observed to bind to a tryptophan residue (Trp 1143) in an adjacent cavity, contributing to the compound's activity. mdpi.com

The presence of the benzyloxy group can significantly impact a compound's ability to interact with biological targets. ontosight.ai Its size and ability to participate in hydrophobic and potentially π-π stacking interactions are key determinants of its influence on receptor binding.

Impact of Aromatic Substituents on Benzyloxy Moiety

Modification of the benzene (B151609) ring within the benzyloxy group can further refine the biological activity of the parent compound. The introduction of various substituents on this aromatic ring can alter its electronic properties and steric profile, leading to changes in receptor affinity and selectivity. nih.gov

In a study on 1-benzyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors, it was found that substitutions on the benzyl (B1604629) group influenced the inhibitory potency. rsc.org For example, a 4-methylbenzyl substitution resulted in the highest potency in the series, while a 4-chlorobenzyl substitution showed moderately lower activity. rsc.org This suggests that both the electronic nature and the position of the substituent are important for activity. Generally, electron-donating groups on the benzyl ring have been found to have a more beneficial impact on the activity of certain chalcones than electron-withdrawing groups. nih.gov

The following table summarizes the effect of different substituents on the benzyl moiety on the inhibitory activity of 1-benzyl-indole hybrid thiosemicarbazones against tyrosinase. rsc.org

| Compound | Substituent on Benzyl Ring | IC50 (µM) |

| 5k | 4-Methyl | 12.40 ± 0.26 |

| 5e | 4-Chloro | Moderately lower activity |

| 5i | Unsubstituted | Lower activity than 5k and 5e |

This interactive table is based on data from a study on 1-benzyl-indole hybrid thiosemicarbazones and is intended to illustrate the impact of aromatic substituents. rsc.org

Steric and Electronic Effects of the Benzyloxy Group

The orientation of the benzyl group relative to the indole ring can be a key determinant of activity. X-ray crystallography studies of 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole revealed a synclinal geometry of the benzyl group with respect to the indole ring. nih.govresearchgate.net This specific conformation could be crucial for optimal interaction with a biological target. The benzyloxy group's aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues in the receptor binding site, thereby enhancing binding affinity. mdpi.com

Furthermore, the electronic effects of the benzyloxy group can influence the reactivity and binding of the indole nucleus. The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, while the aromatic ring can participate in various non-covalent interactions. These combined steric and electronic features make the 5-benzyloxy group a critical determinant of the pharmacological profile of these indole analogues.

Significance of N-Methyl Substitution (Position 1) in Indole Derivatives

The substitution at the N-1 position of the indole ring, in this case with a methyl group, is a significant structural feature that can profoundly impact the compound's pharmacological properties. The N-substituent can influence the molecule's conformation, its interaction with biological targets, and its metabolic stability.

Conformation and Interaction with Biological Targets

Studies on N-methyl indole derivatives have shown that this substitution can lead to potent biological activities. worldscientificnews.com The methyl group can influence the electronic properties of the indole ring, which in turn can affect its interaction with receptor sites. In some cases, the N-methyl group may fit into a specific hydrophobic pocket in the receptor, thereby enhancing binding affinity.

Comparative Analysis with Other N-Substituents (e.g., N-Benzyl)

Comparing the N-methyl group to other N-substituents, such as an N-benzyl group, can provide valuable insights into the SAR of these compounds. The choice of the N-substituent can dramatically alter the biological activity profile.

For instance, studies comparing N-benzyl indole derivatives with their N-unsubstituted or N-methyl counterparts have revealed significant differences in activity. The introduction of a benzyl group at the N-1 position has been shown to enhance antiplatelet aggregation effects in certain indole derivatives. nih.gov In other cases, N-benzyl substitution has been linked to potent antimicrobial and anticancer activities. nih.govresearchgate.net The larger, more lipophilic benzyl group can engage in additional binding interactions, such as π-π stacking, that are not possible with a smaller methyl group. wikipedia.org

However, the optimal N-substituent is target-dependent. In some instances, a smaller N-methyl group may be preferred to avoid steric clashes within the binding site. For example, in a rhodium-catalyzed annulation reaction, N-ethyl, isopropyl, benzyl, and phenyl-substituted 1H-indole-3-carbaldehydes all exhibited low reaction efficiency due to steric hindrance, implying that a smaller N-methyl group might be more favorable in certain contexts. acs.orgacs.org

The following table provides a conceptual comparison of how different N-substituents might influence the properties of an indole derivative.

| N-Substituent | Potential Influence on Properties |

| N-H | Hydrogen bond donor capability. nih.gov |

| N-Methyl | Increased lipophilicity (compared to N-H), potential for specific hydrophobic interactions. worldscientificnews.com |

| N-Benzyl | Significantly increased lipophilicity, potential for π-π stacking interactions, can lead to enhanced potency in some cases. nih.govrsc.org |

This interactive table provides a generalized comparison of the potential effects of different N-substituents on indole derivatives.

Computational Chemistry and in Silico Studies of 5 Benzyloxy 1 Methyl 1h Indole

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mechanism of potential drug candidates with their protein targets at an atomic level.

While specific molecular docking studies of 5-(benzyloxy)-1-methyl-1H-indole with the catalytic site of phosphodiesterase 5 (PDE5) are not extensively available in the public domain, research has been conducted on its interaction with other significant biological targets, such as fungal enzymes.

In a notable in silico study, this compound was docked against two key fungal proteins: squalene (B77637) synthase and lanosterol (B1674476) 14-alpha demethylase. mdpi.com The docking analysis revealed the binding affinity of the compound within the active sites of these enzymes. For squalene synthase, this compound exhibited a binding score that, while not the lowest among the tested compounds, indicated a notable interaction. mdpi.com Specifically, it had a higher docking score compared to the most active compound, 2,4,6-Triphenyl thiopyran, which had the lowest docking score of -10.3 kcal/mol. mdpi.com Similarly, when docked against lanosterol 14-alpha demethylase, this indole (B1671886) derivative also demonstrated significant binding potential. mdpi.com

These studies, although not focused on PDE5, underscore the capability of this compound to interact with biologically relevant protein targets, suggesting its potential as a scaffold for the development of various therapeutic agents. The binding is often governed by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. healthdisgroup.us

The identification of critical amino acid residues and interaction hotspots within the binding site of a target protein is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For this compound, the analysis of its docked pose within the active sites of fungal proteins would reveal specific interactions. For instance, the benzyloxy group might form hydrophobic interactions with nonpolar residues, while the indole ring could engage in π-π stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan. The nitrogen atom of the indole ring could also act as a hydrogen bond acceptor or donor, depending on the protonation state and the nature of the surrounding residues.

While detailed interaction maps for this compound with specific residues are not explicitly detailed in the available literature, the general principles of ligand-protein interactions suggest that a combination of these forces would stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. jocpr.comnih.gov These models are powerful tools for predicting the activity of new compounds and for understanding the structural features that are important for their bioactivity.

Specific 2D and 3D QSAR models for this compound are not readily found in published research. However, numerous QSAR studies on broader classes of indole derivatives have been successfully developed to predict their activity against various targets, including antifungal, anticancer, and anti-inflammatory agents. tandfonline.comnih.govmdpi.com

These models are typically built using a training set of molecules with known activities. For 2D-QSAR, descriptors are calculated from the 2D structure of the molecules, such as topological indices, molecular weight, and counts of specific atoms or functional groups. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D aligned structures of the molecules are used to calculate steric and electrostatic fields. arabjchem.org The resulting models can then be used to predict the activity of new, untested compounds. jocpr.com

The biological activity of indole derivatives is often correlated with a variety of theoretical chemical descriptors. These can include:

Hydrophobicity (logP): The partition coefficient between octanol (B41247) and water is a crucial descriptor for predicting the absorption and distribution of a drug. jocpr.com

Electronic Properties: Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as atomic charges, can provide insights into the reactivity and interaction potential of the molecule.

Steric and Shape Descriptors: Molecular volume, surface area, and shape indices can influence how well a molecule fits into a binding pocket.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are often used to calculate these descriptors and assess the drug-likeness of a compound. nih.govdntb.gov.ua For this compound, a study reported an encouraging bioavailability score of 0.55 and a synthetic accessibility ranging from 1.7 to 4.45. mdpi.com The study also indicated that the compound has high gastrointestinal absorption and does not permeate the blood-brain barrier. mdpi.com

| ADMET Property | Predicted Value for this compound | Reference |

| Bioavailability Score | 0.55 | mdpi.com |

| Synthetic Accessibility | 1.7 - 4.45 | mdpi.com |

| GI Absorption | High | mdpi.com |

| BBB Permeability | No | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a target protein. scfbio-iitd.res.in

For instance, MD simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the simulation. nih.gov A stable RMSD over the simulation time suggests that the complex has reached a stable conformation. Furthermore, analysis of the root-mean-square fluctuation (RMSF) can identify flexible regions of the protein.

In the context of this compound, an MD simulation would be valuable to understand the flexibility of the benzyloxy group and how its orientation affects the binding to a target protein. It could also provide insights into the role of water molecules in mediating the interaction between the ligand and the protein.

In Silico ADMET Predictions in Drug Design

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic profile is a critical step. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters has emerged as an indispensable tool, significantly reducing the time, cost, and ethical burdens associated with failed drug candidates. scielo.br This computational approach allows researchers to evaluate the drug-like properties of molecules before their actual synthesis, thereby streamlining the selection of promising candidates. scielo.brnih.gov For heterocyclic compounds like indole derivatives, which are prevalent scaffolds in medicinal chemistry, in silico ADMET analysis is fundamental for guiding structural modifications to enhance their potential as therapeutic agents. nih.goviaps.org.in

The predictive power of these computational models is rooted in algorithms that analyze a molecule's structure to forecast its behavior in a biological system. For this compound, several key physicochemical and pharmacokinetic properties have been predicted using various computational platforms. These predictions offer initial insights into how the compound might be absorbed, distributed throughout the body, and processed.

Detailed research findings from computational predictions for this compound are summarized below. These parameters are crucial for assessing its potential as a drug candidate. For instance, water solubility affects absorption, while the partition coefficient (logP) indicates how the compound will distribute between fatty (lipid) and aqueous environments in the body. The polar surface area (PSA) is a key indicator of a drug's ability to permeate cell membranes.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Water Solubility | 0.035 g/L | ALOGPS phytobank.ca |

| logP | 4.37 | ALOGPS phytobank.ca |

| logP | 3.86 | ChemAxon phytobank.ca |

| logS | -3.8 | ALOGPS phytobank.ca |

| pKa (Strongest Basic) | -4.9 | ChemAxon phytobank.ca |

| Physiological Charge | 0 | ChemAxon phytobank.ca |

Predicted ADMET-Related Properties of this compound

| Property | Predicted Value | Source |

| Hydrogen Acceptor Count | 1 | ChemAxon phytobank.ca |

| Hydrogen Donor Count | 0 | ChemAxon phytobank.ca |

| Polar Surface Area | 14.16 Ų | ChemAxon phytobank.ca |

These in silico predictions collectively suggest the profile of this compound within the initial stages of drug design. The low predicted water solubility and high logP value indicate a lipophilic character. phytobank.ca The absence of hydrogen donors and a single hydrogen acceptor, along with a small polar surface area, are features that influence membrane permeability and interactions with biological targets. phytobank.ca Such computational assessments are foundational, guiding further experimental validation and optimization of indole-based compounds in the pursuit of new therapeutic agents. scielo.brresearchgate.net

Future Directions and Research Opportunities for Indole Based Compounds

Design of Novel Indole (B1671886) Derivatives with Enhanced Selectivity and Potency

The future of indole-based drug design lies in the creation of derivatives with superior selectivity for their intended targets, thereby increasing potency and reducing off-target effects. The 5-(Benzyloxy)-1-methyl-1H-indole structure offers several avenues for modification to achieve this. The benzyloxy group, in particular, has been identified as a key motif for potent and selective inhibition of certain enzymes. nih.gov

Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new molecules. mdpi.com For instance, modifications to the benzyl (B1604629) group or the indole core can dramatically alter biological activity. Research has shown that even subtle changes, such as the position of substituents on a phenyl ring, can lead to significant differences in inhibitory potency. rsc.org

Key structural features of this compound available for modification include:

The Benzyloxy Group: Altering the substituents on the phenyl ring of the benzyloxy moiety can fine-tune interactions with the target protein's binding pocket.

The Indole Nitrogen: The N-methyl group influences the molecule's electronic properties and steric profile. Exploring other N-alkyl or N-aryl substitutions could lead to improved activity. rsc.org

The C2 and C3 Positions: These positions on the indole ring are often targeted for functionalization to introduce new interacting groups or to link the indole scaffold to other pharmacophores.

A notable example involves the development of N-((5-(benzyloxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine ("PF9601N"), which highlighted the importance of the "benzyloxy" motif for potent and selective inhibition of monoamine oxidase B (MAO-B). nih.gov Further exploration of derivatives of this compound, guided by SAR, could yield inhibitors with even greater potency and selectivity for a variety of therapeutic targets. nih.govnih.gov

Exploration of Multi-Target Therapeutic Agents based on Indole Scaffolds

Complex diseases like Alzheimer's disease (AD) and cancer often involve multiple pathological pathways, making single-target drugs less effective. nih.govresearchgate.net This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. The indole scaffold is particularly well-suited for creating such hybrid molecules.

The this compound core has been successfully utilized in this approach. In a significant study, this scaffold was used as a key component of a monoamine oxidase (MAO) inhibitor and was linked to the benzylpiperidine moiety of donepezil, an acetylcholinesterase (AChE) inhibitor. acs.org This "conjunctive approach" resulted in a family of hybrid molecules capable of inhibiting both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), key targets in Alzheimer's disease therapy. acs.org

Table 1: Multi-target Activity of a Hybrid Compound Incorporating the this compound Moiety

| Target Enzyme | Inhibitory Activity (IC50) | Therapeutic Relevance |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | 5.2 ± 1.1 nM | Neurodegeneration, Depression |

| Monoamine Oxidase B (MAO-B) | 43 ± 8.0 nM | Neurodegeneration (Parkinson's, Alzheimer's) |

| Acetylcholinesterase (AChE) | 0.35 ± 0.01 µM | Alzheimer's Disease (Cognitive Symptoms) |

| Butyrylcholinesterase (BuChE) | 0.46 ± 0.06 µM | Alzheimer's Disease (Cognitive Symptoms) |

Data derived from a study on a hybrid molecule combining the indolyl propargylamino moiety of an N-((5-benzyloxy-1-methyl-1H-indol-2-yl)methyl) derivative with the benzylpiperidine moiety of donepezil. acs.org

This research demonstrates the potential of using this compound as a foundational scaffold for creating MTDLs. Future work could involve linking this indole core to other pharmacophores to target different combinations of proteins involved in cancer, neuroinflammation, or infectious diseases. nih.gov

Innovative Strategies for Addressing Drug Resistance

Drug resistance is a major obstacle in the effective treatment of cancer and infectious diseases. nih.govresearchgate.net The indole scaffold is a promising starting point for developing agents that can overcome resistance mechanisms. mdpi.com Indole derivatives have been shown to combat drug-resistant cancer cells and multidrug-resistant bacteria. mdpi.com Strategies to achieve this include designing molecules that can evade efflux pumps, inhibit resistance-conferring enzymes, or act on novel targets not affected by existing drugs. nih.govnih.gov

While specific research on this compound in drug resistance is not extensively documented, its structural features present opportunities for designing novel anti-resistance agents. The versatility of the indole ring allows for the creation of hybrid molecules that could, for example, combine a cytotoxic moiety with an efflux pump inhibitor. researchgate.net Two novel fused indole derivatives have been shown to overcome multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein, a key efflux pump. aacrjournals.org This suggests that derivatives of this compound could be rationally designed to have similar effects, potentially by modifying the molecule to enhance its interaction with resistance-related proteins.

Future research should focus on synthesizing and screening libraries of this compound derivatives against a panel of drug-resistant cancer cell lines and bacterial strains to identify lead compounds for overcoming this significant therapeutic challenge. nih.govnih.gov

Integration of Computational and Experimental Approaches in Indole Drug Discovery

The synergy between computational modeling and experimental validation has revolutionized modern drug design, making the process more efficient and rational. nih.govtexilajournal.commdpi.com In silico techniques such as molecular docking, molecular dynamics simulations, and ADME (absorption, distribution, metabolism, and excretion) predictions are invaluable for prioritizing candidates and understanding their mechanisms of action before committing to costly and time-consuming synthesis. indexcopernicus.comacs.org

The this compound scaffold has been the subject of such integrated approaches. In the development of multi-target inhibitors for Alzheimer's disease, molecular modeling was used to understand how the hybrid compounds, which included the this compound core, bind to both cholinesterases and monoamine oxidases. acs.org These computational studies provided a rationale for the observed inhibitory activities and supported a dual binding site hypothesis for AChE, which could also explain the compound's ability to inhibit amyloid-beta aggregation. acs.org

More recently, in silico molecular docking studies have been performed on this compound itself, identified from a plant extract, to evaluate its potential as an antifungal agent by predicting its binding affinity to fungal enzymes like squalene (B77637) synthase.

Table 2: Example of In Silico Docking Score

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Interaction |

|---|---|---|---|

| This compound | Squalene Synthase (Fungal) | -8.6 | Binding at the active site |

Data from an in silico analysis of compounds identified from Mitracapus hirtus extract.

The future of drug discovery involving this compound will heavily rely on this integrated approach. Computational screening of virtual libraries of its derivatives can rapidly identify compounds with high predicted affinity and favorable pharmacokinetic profiles for specific targets, streamlining the subsequent experimental validation and optimization process. iaps.org.inmdpi.com

Synergistic Effects of Indole Derivatives in Combination Therapies

Combination therapy, where multiple drugs are administered together, is a cornerstone of treatment for complex diseases like cancer. This approach can enhance therapeutic efficacy, reduce individual drug doses to minimize toxicity, and overcome drug resistance. Indole derivatives are being actively investigated for their potential synergistic effects when combined with existing chemotherapeutic agents.

For instance, certain indole-based compounds have been shown to significantly enhance the anticancer efficacy of doxorubicin. mdpi.com While specific studies on the synergistic effects of this compound are limited, the broader class of indole derivatives provides a strong rationale for such investigations. The diverse mechanisms of action of indole compounds, which include tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis, make them excellent candidates for combination therapies. mdpi.commdpi.comnih.gov

Future research should explore the potential of this compound and its derivatives to synergize with standard-of-care drugs. For example, combining a novel indole derivative with a targeted therapy or an immunotherapy agent could lead to more durable responses in cancer patients. These studies would involve in vitro screening of various drug combinations followed by in vivo validation in preclinical models to identify the most effective and synergistic pairings.

常见问题

Q. What are the common synthetic routes for preparing 5-(Benzyloxy)-1-methyl-1H-indole?

Methodological Answer: The synthesis typically involves functionalizing the indole core. A key intermediate is 5-benzyloxy-1H-indole, which can be methylated at the 1-position. For example:

- Ester Hydrolysis : Methyl 5-benzyloxy-1H-indole-2-carboxylate (CAS 1215-59-4) undergoes hydrolysis under basic conditions (e.g., 10% NaOH in methanol at 60°C) to yield carboxylic acid derivatives, which can be further modified .

- Reductive Amination : SnCl₂·2H₂O-mediated reduction of nitroindole precursors (e.g., 5-nitro-1-methylindole derivatives) can introduce amino groups, enabling subsequent benzyloxy functionalization .

- Protection/Deprotection Strategies : Benzyloxy groups are introduced via nucleophilic substitution or Mitsunobu reactions, followed by methylation using methyl iodide or dimethyl sulfate in the presence of a base .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 70:30) for optimal separation of indole derivatives .

- Recrystallization : Polar solvents like methanol or ethanol are effective for removing impurities, particularly for crystalline intermediates .

- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water gradients is suitable, especially for analytical validation .

Q. What safety precautions should be observed when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust or vapor is generated .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Keep the compound in a sealed container under dry, cool conditions (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound derivatives?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Programs like APEX2 (Bruker) are used for data collection and SAINT for integration .

- Structure Refinement : Employ SHELXTL or SHELXL for refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>12:1). Hydrogen atoms are often placed geometrically .

- Validation : Cross-check torsion angles and thermal displacement parameters using PLATON to detect twinning or disorder .

Q. What analytical methods are suitable for identifying and quantifying this compound in complex mixtures?

Methodological Answer:

- GC-MS : Effective for detecting indole derivatives in plant extracts or reaction mixtures. Use splitless injection and electron ionization (EI) at 70 eV for fragmentation patterns .

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substitution patterns. For example, benzyloxy protons appear as a singlet at δ 5.05–5.15 ppm .

- HPLC-DAD : Reverse-phase C18 columns with UV detection at 254 nm enable quantification in biological matrices .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) during characterization?

Methodological Answer:

- Multi-Technique Validation : Combine NMR, MS, and IR to cross-verify functional groups. For example, a molecular ion peak at m/z 237.1028 ([M+H]⁺) in HRMS confirms the molecular formula .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., NH groups) in NMR .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to resolve ambiguities .

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Bioisosteric Replacement : Modify the benzyloxy or methyl groups with halogens, methoxy, or amino groups to assess effects on biological activity .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like squalene synthase or cytochrome P450 enzymes .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ determination) across cancer cell lines or microbial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。